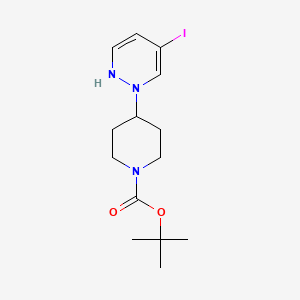

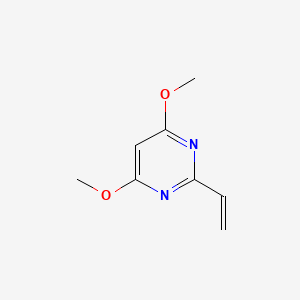

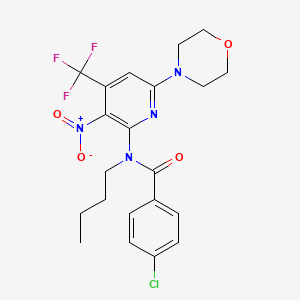

![molecular formula C16H16F3N3O B1401736 N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 1311280-00-8](/img/structure/B1401736.png)

N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide

Vue d'ensemble

Description

Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

Trifluoromethylpyridines have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Physical And Chemical Properties Analysis

Trifluoromethylpyridines are considered to have unique physicochemical properties due to the presence of the fluorine atom . Fluorine has the largest electronegativity and is the next smallest atom after hydrogen .

Applications De Recherche Scientifique

Structural and Molecular Insights

The molecule of interest can be analyzed through the lens of structural chemistry and molecular design. For instance, a study on a closely related compound, N‐(4,6‐Diméthylpyrid‐2‐yl)‐2‐(3‐nitrophényl)acétamide, highlights the importance of intramolecular hydrogen bonds in contributing to the planarity of the molecule. This planarity is crucial for the compound's interactions and potential biological activities. The study elucidates the molecular structure, showcasing an angle between the pyridyl and phenyl rings, which could be indicative of the spatial arrangement critical for binding affinity and selectivity towards biological targets (Rodier, Robert, Robert-Piessard, & Baut, 1993).

Kinase Inhibition for Cancer Therapy

Kinase inhibitors are pivotal in cancer therapy due to their role in regulating various signaling pathways involved in tumor growth and metastasis. A derivative of the compound, identified through hit generation and exploration, demonstrated potent inhibitory activity against Aurora-A, Aurora-B, and Aurora-C kinases. This compound showed significant potential in inhibiting cell proliferation and exhibited good microsomal stability, suggesting its therapeutic potential in targeting cancer cells (Bavetsias et al., 2007).

Anticonvulsant Activity

In the realm of neurological disorders, the synthesis and evaluation of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed promising anticonvulsant activities. This exploration into analogs of pyrrolidine-2,5-diones indicates the potential utility of such compounds in treating epilepsy, especially in models that simulate human partial and therapy-resistant epilepsy. The modification of the heterocyclic imide ring into a chain amide bound shows the importance of molecular tweaking in enhancing biological activities (Kamiński, Wiklik, & Obniska, 2015).

Antimicrobial Applications

The exploration of new heterocyclic compounds incorporating the antipyrine moiety has led to the synthesis of compounds with notable antimicrobial activity. Utilizing 2-cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide as a key intermediate, this study showcased the potential of such molecules in developing new antimicrobial agents, highlighting the versatility of the core structure in combating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).

Orientations Futures

Propriétés

IUPAC Name |

N-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O/c1-10(23)20-13-6-4-5-11(7-13)14-8-12(16(17,18)19)9-15(21-14)22(2)3/h4-9H,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXLJSRDVCCNQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one](/img/structure/B1401669.png)

![1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone](/img/structure/B1401670.png)

![2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone](/img/structure/B1401673.png)

![Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1401674.png)